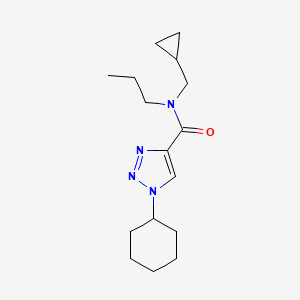![molecular formula C22H22N4O3S B3781438 2-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-(methylthio)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3781438.png)
2-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-(methylthio)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
The compound contains several structural components including a 1,4-benzodioxin ring, a 1,2,3-triazole ring, and a tetrahydroisoquinoline ring . The 1,4-benzodioxin ring is a type of heterocyclic compound that consists of a benzene ring fused to a 1,4-dioxin ring . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The tetrahydroisoquinoline ring is a type of isoquinoline that has been reduced by the addition of four hydrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The 1,4-benzodioxin ring and the 1,2,3-triazole ring would contribute to the compound’s aromaticity, while the tetrahydroisoquinoline ring would add some degree of saturation .Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental studies .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-(6-methylsulfanyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-30-18-7-6-16-11-25(9-8-15(16)10-18)22(27)19-13-26(24-23-19)12-17-14-28-20-4-2-3-5-21(20)29-17/h2-7,10,13,17H,8-9,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGVSGYWMAASCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(CN(CC2)C(=O)C3=CN(N=N3)CC4COC5=CC=CC=C5O4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3781360.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(4-methyl-1H-imidazol-2-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B3781374.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3781382.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B3781388.png)
![2-methyl-4-{5-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-2-furyl}but-3-yn-2-ol](/img/structure/B3781395.png)

![methyl 5-(3-phenoxypropanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3781415.png)
![methyl 3-[[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]amino]propanoate](/img/structure/B3781416.png)
![4-[4-(1,4-diazepan-1-ylmethyl)triazol-1-yl]-N-[(2R)-3-methylbutan-2-yl]piperidine-1-carboxamide](/img/structure/B3781426.png)
![1-(4-fluorophenyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B3781429.png)
![2-[4-(2,5-dimethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B3781434.png)
![methyl 5-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3781443.png)
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3781447.png)
![3-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B3781453.png)
